Cas no 2227747-44-4 ((2R)-4-(3-methyloxetan-3-yl)butan-2-ol)
(2R)-4-(3-methyloxetan-3-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- EN300-1819070
- 2227747-44-4
- (2R)-4-(3-methyloxetan-3-yl)butan-2-ol
-
- Inchi: 1S/C8H16O2/c1-7(9)3-4-8(2)5-10-6-8/h7,9H,3-6H2,1-2H3/t7-/m1/s1
- InChI Key: RORZPDJRACLJSX-SSDOTTSWSA-N
- SMILES: O1CC(C)(C1)CC[C@@H](C)O
Computed Properties
- Exact Mass: 144.115029749g/mol
- Monoisotopic Mass: 144.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 29.5Ų
(2R)-4-(3-methyloxetan-3-yl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1819070-0.05g |
(2R)-4-(3-methyloxetan-3-yl)butan-2-ol |
2227747-44-4 | 0.05g |
$1296.0 | 2023-09-19 | ||
| Enamine | EN300-1819070-0.1g |
(2R)-4-(3-methyloxetan-3-yl)butan-2-ol |
2227747-44-4 | 0.1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1819070-0.25g |
(2R)-4-(3-methyloxetan-3-yl)butan-2-ol |
2227747-44-4 | 0.25g |
$1420.0 | 2023-09-19 | ||
| Enamine | EN300-1819070-0.5g |
(2R)-4-(3-methyloxetan-3-yl)butan-2-ol |
2227747-44-4 | 0.5g |
$1482.0 | 2023-09-19 | ||
| Enamine | EN300-1819070-1.0g |
(2R)-4-(3-methyloxetan-3-yl)butan-2-ol |
2227747-44-4 | 1.0g |
$1543.0 | 2023-07-10 | ||
| Enamine | EN300-1819070-2.5g |
(2R)-4-(3-methyloxetan-3-yl)butan-2-ol |
2227747-44-4 | 2.5g |
$3025.0 | 2023-09-19 | ||
| Enamine | EN300-1819070-5.0g |
(2R)-4-(3-methyloxetan-3-yl)butan-2-ol |
2227747-44-4 | 5.0g |
$4475.0 | 2023-07-10 | ||
| Enamine | EN300-1819070-10.0g |
(2R)-4-(3-methyloxetan-3-yl)butan-2-ol |
2227747-44-4 | 10.0g |
$6635.0 | 2023-07-10 | ||
| Enamine | EN300-1819070-1g |
(2R)-4-(3-methyloxetan-3-yl)butan-2-ol |
2227747-44-4 | 1g |
$1543.0 | 2023-09-19 | ||
| Enamine | EN300-1819070-5g |
(2R)-4-(3-methyloxetan-3-yl)butan-2-ol |
2227747-44-4 | 5g |
$4475.0 | 2023-09-19 |
(2R)-4-(3-methyloxetan-3-yl)butan-2-ol Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on (2R)-4-(3-methyloxetan-3-yl)butan-2-ol
Latest Research Insights on (2R)-4-(3-methyloxetan-3-yl)butan-2-ol (CAS: 2227747-44-4) in Chemical Biology and Pharmaceutical Applications
The compound (2R)-4-(3-methyloxetan-3-yl)butan-2-ol (CAS: 2227747-44-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This chiral alcohol, characterized by the presence of a 3-methyloxetane moiety, serves as a versatile intermediate in the synthesis of complex bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and modulators of protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key building block for the synthesis of novel PI3K inhibitors. Researchers utilized the oxetane ring's conformational constraints to enhance binding affinity and selectivity towards specific kinase isoforms. The study reported a 40% improvement in metabolic stability compared to analogous compounds lacking the oxetane functionality, highlighting the structural advantages of this scaffold.
In the realm of chemical biology, investigations into the stereospecific properties of 2227747-44-4 have revealed interesting insights. Nuclear magnetic resonance (NMR) studies conducted at 500 MHz showed distinct conformational preferences in aqueous versus organic solvents, suggesting potential applications in targeted drug delivery systems. The (2R)-configuration was found to be particularly favorable for membrane permeability, with logP values consistently in the optimal range for CNS-penetrant compounds.
Recent synthetic methodology developments have significantly improved access to this compound. A 2024 Nature Protocols publication detailed a biocatalytic approach using engineered ketoreductases that achieved >99% enantiomeric excess with 85% yield. This green chemistry advancement addresses previous challenges in the large-scale production of this chiral building block, making it more accessible for pharmaceutical development.
Emerging applications in radiopharmaceuticals have also been reported. The oxetane oxygen's ability to coordinate with various metal ions has enabled the development of novel PET tracers. Preliminary in vivo studies in murine models showed promising biodistribution profiles, with particular accumulation in tumor tissues when conjugated to targeting peptides.
Safety and toxicology assessments of 2227747-44-4 have progressed significantly. Recent ADMET studies indicate favorable pharmacokinetic profiles with no observed cytotoxicity up to 100 μM in human hepatocyte assays. These findings support its continued investigation as a pharmaceutical intermediate, though additional in vivo toxicity studies are warranted.
The compound's potential extends beyond small molecule therapeutics. Materials science applications are being explored, particularly in the development of bioresorbable polymers. The oxetane ring's strain energy contributes to unique polymerization characteristics, yielding materials with tunable degradation rates suitable for medical implants.
Future research directions appear focused on expanding the structural diversity accessible from this scaffold. Computational modeling predicts that various substitutions on the oxetane ring could yield compounds with enhanced binding to challenging targets like protein-protein interaction interfaces. Several pharmaceutical companies have included derivatives of 2227747-44-4 in their preclinical pipelines, suggesting growing industry interest in this chemical space.
2227747-44-4 ((2R)-4-(3-methyloxetan-3-yl)butan-2-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)